D-Galactose-3,5-d2
CAS No.:
Cat. No.: VC0206265
Molecular Formula: C₆D₂H₁₀O₆
Molecular Weight: 182.17
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆D₂H₁₀O₆ |
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Molecular Weight | 182.17 |
Introduction
Chemical Structure and Properties of D-Galactose-3,5-d2
D-Galactose-3,5-d2 retains the fundamental structure of D-galactose (C₆H₁₂O₆) but with two hydrogen atoms replaced by deuterium atoms at positions 3 and 5. The parent compound D-galactose has a molecular weight of 180.1559 g/mol , while the deuterated version has a slightly higher molecular weight due to the presence of two deuterium atoms instead of hydrogen.
Physical Properties
D-Galactose in its crystalline α-phase demonstrates specific thermodynamic properties that can be expected to be similar in the deuterated version, with some subtle differences due to isotope effects:
Property | Value | Units | Reference |
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Standard Entropy (S°) | 205.4 | J/mol*K | |
Heat Capacity (Cp) at 300K | 216.3 | J/mol*K | |
Heat Capacity (Cp) at 296.9K | 220.54 | J/mol*K |
These values for standard D-galactose provide a baseline for understanding the thermodynamic properties of D-Galactose-3,5-d2, though slight variations may exist due to the isotope effect. The deuterium substitution typically results in slightly stronger bonds (due to the kinetic isotope effect), which can manifest as small differences in thermodynamic parameters.
Metabolic Significance of D-Galactose and Its Deuterated Analog
Metabolic Pathway of D-Galactose
Understanding the normal metabolism of D-galactose is crucial for appreciating the research applications of its deuterated form. D-galactose undergoes a specific metabolic pathway known as the Leloir pathway:
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D-galactose is first phosphorylated by galactokinase (GALK1) to form galactose-1-phosphate (Gal-1-P) .
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Galactose-1-phosphate is then converted to UDP-galactose via D-galactose-1-phosphate uridylyltransferase (GALT) using UDP-glucose as the uridine diphosphate source .
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UDP-galactose 4′-epimerase (GALE) converts UDP-galactose to UDP-glucose .
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The UDP-glucose returns to the pathway for further galactose conversion into glucose-1-phosphate and UDP-galactose .
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Finally, phosphoglucomutase converts glucose-1-phosphate into glucose-6-phosphate, which can enter glycolysis .
In D-Galactose-3,5-d2, the presence of deuterium at positions 3 and 5 allows researchers to track specific steps in this metabolic pathway with greater precision, particularly those steps involving changes at these carbon positions.
D-Galactose in Aging Models
D-galactose has been extensively studied for its role in creating artificial accelerated aging models in experimental animals. When administered in high doses over time, D-galactose induces symptoms that mimic natural aging:
Studies have shown that D-galactose administration affects glycolysis in the aging mouse model, with significant changes in the expression of key glycolytic enzymes:
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Decreased expression of triosephosphate isomerase (TPI), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), lactate dehydrogenase A (LDHA), and pyruvate kinase M (PKM1/2, PKM2) .
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Reduced lactic acid levels without significant changes in pyruvate levels .
Using D-Galactose-3,5-d2 in such studies would allow researchers to trace the precise metabolic fate of the administered galactose and determine which metabolic products are directly derived from the exogenous galactose versus endogenous sources.
Synthesis and Preparation of D-Galactose-3,5-d2
Enzymatic Approaches to Deuterated Sugars
While the search results don't specifically address the synthesis of D-Galactose-3,5-d2, enzymatic approaches similar to those used with regular D-galactose might be adapted for the production of deuterated derivatives. Enzymatic methods have been used successfully with D-galactose in various reactions:
The enzymatic synthesis of galactose derivatives often employs specific enzymes such as β-glucosidase. For instance, β-glucosidase from sweet almond (Amygdalus communis var. 'Dulcis') has been shown to catalyze reactions with D-galactose, though with relatively low yields (3-14%) .
For D-Galactose-3,5-d2 synthesis, specialized approaches would be required to introduce deuterium atoms at specific positions. This might involve:
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Chemical synthesis with deuterated reagents at specific steps
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Enzymatic exchange reactions in deuterium oxide (D₂O) solvents
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A combination of chemical and enzymatic methods to achieve position-specific labeling
Purification and Characterization
The purification of deuterated sugars requires careful chromatographic techniques. Size exclusion chromatography using Sephadex G-10 eluting with water has been used successfully to separate glycosides from unreacted aglycon and carbohydrates , and similar methods might be applicable to D-Galactose-3,5-d2.
Characterization of D-Galactose-3,5-d2 would typically involve:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry (MS) for molecular weight confirmation
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and deuterium position confirmation
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Infrared (IR) spectroscopy for functional group analysis
Applications of D-Galactose-3,5-d2 in Research
Metabolic Tracing Studies
D-Galactose-3,5-d2 serves as an excellent metabolic tracer due to the isotopic labeling at specific positions. This allows researchers to:
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Track the fate of galactose in metabolic pathways with high precision
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Distinguish between endogenous and exogenously administered galactose
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Identify intermediate metabolites derived specifically from the administered galactose
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Measure turnover rates and flux through specific metabolic pathways
Advanced Spectroscopic Applications
The deuterium labeling in D-Galactose-3,5-d2 provides unique advantages in spectroscopic analyses:
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NMR Spectroscopy: Deuterium labeling creates distinct spectral patterns that can be used to track the compound in complex biological matrices.
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Mass Spectrometry: The mass shift due to deuterium incorporation allows easy identification of metabolites derived from the labeled precursor.
Research on AGE Formation and Oxidative Stress
Advanced glycation end products (AGEs) are formed when sugars like galactose react with proteins through non-enzymatic glycation. Research has shown that D-galactose administration elevates methylglyoxal (MG) levels while decreasing MG detoxification mechanisms .
D-Galactose-3,5-d2 could be instrumental in studying:
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The specific role of galactose in AGE formation
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The relationship between galactose metabolism and oxidative stress
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The mechanistic details of how galactose contributes to age-related pathologies
Studies have shown that D-galactose administration increases receptor for advanced glycation end products (RAGE) expression in the cortex of aging mouse models . Using D-Galactose-3,5-d2 would allow researchers to determine if the products binding to RAGE are directly derived from the administered galactose.
Impact of D-Galactose-3,5-d2 on Metabolomics Research
Advantages in Metabolomic Analyses
Metabolomics refers to techniques used to comprehensively detect and analyze various metabolites formed in vivo during biological activity . D-Galactose-3,5-d2 offers significant advantages in metabolomics research:
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It serves as an internal standard for quantification of galactose and its metabolites in biological samples
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It helps in correcting for quantitation errors that may arise during sample preparation
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It enables more accurate identification of metabolic pathways involving galactose
Application in Biomarker Discovery
D-Galactose-3,5-d2 could potentially be used in biomarker discovery related to galactose metabolism disorders or conditions associated with galactose metabolism dysregulation:
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Identifying novel intermediates in galactose metabolism
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Discovering biomarkers for conditions like galactosemia
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Investigating the role of galactose metabolism in age-related diseases
Future Research Directions
Therapeutic Applications
Understanding the detailed metabolism of D-galactose through studies with D-Galactose-3,5-d2 could lead to therapeutic interventions for conditions related to galactose metabolism:
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Development of inhibitors for specific steps in galactose metabolism that contribute to pathological conditions
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Creation of targeted therapies for galactosemia and related disorders
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Exploration of anti-aging interventions based on modulating galactose metabolism
Advanced Analytical Methods
Future research with D-Galactose-3,5-d2 might involve the development of more sophisticated analytical methods:
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Integration of multiple spectroscopic techniques for comprehensive metabolite profiling
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Development of high-throughput screening methods for galactose metabolism
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Application of machine learning approaches to analyze complex metabolomic data derived from deuterium-labeled tracer studies
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